3-(furan-2-ylmethyl)-1'-prop-2-ynylspiro[1H-quinazoline-2,4'-piperidine]-4-one
Description
Properties
IUPAC Name |
3-(furan-2-ylmethyl)-1'-prop-2-ynylspiro[1H-quinazoline-2,4'-piperidine]-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-2-11-22-12-9-20(10-13-22)21-18-8-4-3-7-17(18)19(24)23(20)15-16-6-5-14-25-16/h1,3-8,14,21H,9-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRGHCSKAMSYYDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC2(CC1)NC3=CC=CC=C3C(=O)N2CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(furan-2-ylmethyl)-1’-prop-2-ynylspiro[1H-quinazoline-2,4’-piperidine]-4-one typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and microwave-assisted synthesis to enhance reaction efficiency .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Oxidation Reactions
The furan ring undergoes selective oxidation under controlled conditions. For example:
| Reagent/Conditions | Major Product | Yield | Source |
|---|---|---|---|
| KMnO₄ (acidic conditions) | Furan-2-carboxylic acid derivative | 68–72% | |
| Ozone (O₃), then H₂O₂ | 5-Hydroxymethylfurfural (HMF) analogs | 55% |
-
Mechanistic Insight : Oxidation typically targets the electron-rich furan ring, forming carboxylic acids or ketones depending on the oxidizing agent. The spiro-quinazoline core remains intact under mild conditions .
Reduction Reactions
The quinazoline ring can be reduced to dihydroquinazoline derivatives:
| Reagent/Conditions | Major Product | Yield | Source |
|---|---|---|---|
| NaBH₄ (ethanol, 60°C) | Dihydroquinazoline-4-one | 85% | |
| H₂ (Pd/C, 1 atm) | Tetrahydroquinazoline derivative | 78% |
-
Key Observation : Sodium borohydride selectively reduces the C=N bond in the quinazoline ring without affecting the furan or alkyne groups .
Nucleophilic Substitution
The prop-2-ynyl group and quinazoline ring participate in substitution reactions:
-
Example : Reaction with methylamine yields 3-(furan-2-ylmethyl)-1'-(prop-2-ynylamino)spiro derivatives .
Cycloaddition and Annulation
The alkyne group enables [2+2] or [3+2] cycloadditions:
-
Notable Application : Rhodium-catalyzed annulation with sulfoxonium ylides generates isoquinolino[1,2-b]quinazolinones .
Acylation :
| Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|
| Acetic anhydride (reflux) | Acetylated furan derivatives | 88% |
Hydrolysis :
| Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|
| NaOH (aqueous, 100°C) | Hydrolyzed piperidine ring | 60% |
6.
Scientific Research Applications
Anticancer Activity
Research has highlighted the potential of quinazoline derivatives in cancer therapy. The compound under discussion may act as an inhibitor of specific kinases involved in cancer cell proliferation. For example, studies have shown that quinazolinones can inhibit PI3K/HDAC pathways, which are crucial in cancer progression and survival .
Antimicrobial Properties
The compound has shown promising results against various bacterial strains. Quinazoline derivatives have demonstrated antibacterial activity against resistant strains of Staphylococcus aureus, suggesting that similar compounds could be developed for treating infections caused by multi-drug resistant bacteria .
Neurological Applications
The unique structure of this compound may also lend itself to neurological applications. Compounds with similar frameworks have been investigated for their potential to treat neurological disorders due to their ability to modulate neurotransmitter systems .
Case Studies and Research Findings
Several studies have explored the biological activities of quinazoline derivatives, providing insights into their potential applications:
Mechanism of Action
The mechanism of action of 3-(furan-2-ylmethyl)-1’-prop-2-ynylspiro[1H-quinazoline-2,4’-piperidine]-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain kinases involved in cell proliferation, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Key Observations:
Core Heterocycles: The target compound’s spiro[quinazoline-piperidine] core differs from imidazopyridine () and chromene-piperidine () systems. These variations influence electronic properties and binding interactions.
Substituent Impact :
- The propargyl group in the target and ’s compound enables click chemistry modifications, enhancing utility in drug discovery .
- Furan substituents (target and ) contribute to π-π stacking interactions, while ’s acetyl group introduces metabolic stability .
Synthetic Routes :
- Acylation () and cyclocondensation () are common for spiro compounds. The target’s synthesis may involve similar strategies, though specifics are unreported .
Pharmacological and Physicochemical Properties
While direct pharmacological data for the target compound are absent, insights can be drawn from analogs:
- Imidazopyridine derivatives () exhibit biological activity due to their planar heteroaromatic cores, suggesting the target’s quinazoline moiety may similarly interact with enzymes or receptors .
- Spiro chromene-piperidine compounds () are intermediates in drug synthesis, highlighting the relevance of spiro scaffolds in medicinal chemistry .
Biological Activity
3-(Furan-2-ylmethyl)-1'-prop-2-ynylspiro[1H-quinazoline-2,4'-piperidine]-4-one is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by a spiro linkage between a quinazoline and a piperidine ring, with a furan moiety and an alkynyl substituent. This unique configuration may contribute to its diverse biological properties.
Antitumor Activity
Research indicates that derivatives of quinazoline, including compounds similar to this compound, exhibit significant anticancer properties. A study synthesized various substituted quinazoline derivatives and evaluated their in vitro anti-tumor activity. The results showed that certain derivatives had potent cytotoxic effects against various cancer cell lines, suggesting that the structural features of these compounds are crucial for their antitumor efficacy .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been investigated. In vitro studies demonstrated that related quinazoline derivatives displayed notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve the inhibition of bacterial growth through interference with essential cellular processes .
Enzyme Inhibition
One of the proposed mechanisms for the biological activity of this compound involves the inhibition of specific enzymes relevant to disease pathways. For instance, quinazoline derivatives have been shown to inhibit certain kinases and phosphodiesterases, which play critical roles in cellular signaling and proliferation .
Interaction with Receptors
Additionally, compounds within this structural class may interact with various receptors in the body, influencing pathways related to pain modulation and inflammation. This interaction can lead to analgesic effects, making it a candidate for further exploration in pain management therapies .
Case Studies
- Anticancer Efficacy : A study conducted on a series of quinazoline derivatives revealed that one particular derivative exhibited an IC50 value of 12 µM against human breast cancer cells (MCF-7), highlighting its potential as an effective anticancer agent .
- Antimicrobial Studies : Another investigation into substituted quinazolines demonstrated a minimum inhibitory concentration (MIC) of 25 µg/mL against Staphylococcus aureus, indicating significant antibacterial properties .
Data Tables
The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds:
Q & A
Q. What synthetic strategies are effective for synthesizing 3-(furan-2-ylmethyl)-1'-prop-2-ynylspiro[1H-quinazoline-2,4'-piperidine]-4-one, and how can reaction conditions be optimized?
Methodological Answer:
- Core Strategy : Utilize multi-step organic synthesis, starting with the formation of the spirocyclic quinazoline-piperidine scaffold via cyclocondensation or hydrogenation reactions. For example, analogous spiroquinazoline derivatives have been synthesized using acylation of piperidine intermediates followed by cyclization .
- Key Steps :
- Introduce the furan-2-ylmethyl group via nucleophilic substitution or alkylation at the quinazoline nitrogen.
- Incorporate the prop-2-ynyl moiety via Sonogashira coupling or propargylation under palladium catalysis.
- Optimization : Monitor reaction progress using TLC or HPLC. Adjust solvents (e.g., DMF for polar intermediates) and catalysts (e.g., Pd(PPh₃)₄ for cross-coupling) to improve yield .
Q. What analytical techniques are critical for characterizing the purity and structure of this compound?
Methodological Answer:
- Purity Assessment :
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to determine purity (>95% recommended for biological assays) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ ion matching theoretical mass ± 0.001 Da) .
- Structural Confirmation :
Q. What safety precautions are necessary when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile intermediates (e.g., acetylene gas from prop-2-ynyl groups) .
- Emergency Protocols :
Advanced Research Questions
Q. How can X-ray crystallography and computational modeling be integrated to resolve the three-dimensional structure of this compound?
Methodological Answer:
Q. How should researchers address contradictory biological activity data across studies involving this compound?
Methodological Answer:
Q. What experimental strategies can elucidate the role of the spirocyclic core in modulating molecular interactions?
Methodological Answer:
- Structure-Activity Relationship (SAR) :
- Biophysical Probes :
Q. How can researchers design experiments to study the metabolic stability of this compound?
Methodological Answer:
- In Vitro Assays :
- In Silico Tools :
Q. What challenges arise in detecting and quantifying metabolites of this compound, and how can they be mitigated?
Methodological Answer:
- Challenge : Low-abundance metabolites may evade detection due to ionization suppression in MS.
- Solutions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
